molecular formula C18H18N4O4S B4153688 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 573696-56-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B4153688
CAS No.: 573696-56-7
M. Wt: 386.4 g/mol
InChI Key: IOZPPSKNFNPUHR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a heterocyclic compound featuring a 1,4-benzodioxin moiety linked to a 1,2,4-triazole ring via a sulfanyl acetamide bridge. The triazole ring is substituted with an ethyl group at position 4 and a furan-2-yl group at position 3. The compound’s molecular formula is C₁₉H₂₀N₄O₄S, with a molecular weight of 400.45 g/mol (calculated from analogous structures in ).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-2-22-17(14-4-3-7-24-14)20-21-18(22)27-11-16(23)19-12-5-6-13-15(10-12)26-9-8-25-13/h3-7,10H,2,8-9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZPPSKNFNPUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573696-56-7
Record name N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{[4-ETHYL-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the benzodioxin and triazole intermediates. The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and ethylene glycol under acidic conditions. The triazole ring is often prepared via a cycloaddition reaction between an azide and an alkyne. The final step involves the coupling of the benzodioxin and triazole intermediates with the furan ring through a thioacetamide linkage, using reagents such as thionyl chloride and triethylamine under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetamide group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular pathways. In the case of its antimicrobial activity, the compound may disrupt the cell membrane or interfere with essential metabolic processes in microorganisms.

Comparison with Similar Compounds

Key Observations :

  • Triazole vs.
  • Substituent Effects : The prop-2-enyl group in increases hydrophobicity compared to the ethyl group in the target compound, as reflected in its moderate water solubility (48.9 µg/mL). The pyridinyl substituent in may enhance π-π stacking interactions in biological targets.

Physicochemical and Pharmacological Implications

Solubility and Bioavailability

The prop-2-enyl-substituted analog () exhibits measurable solubility (48.9 µg/mL), suggesting that alkyl substituents on the triazole may balance lipophilicity and aqueous solubility. The furan-2-yl group in the target compound could introduce polarity via its oxygen atom, but experimental solubility data are lacking.

Pharmacophore Diversity

  • Furan vs. protease inhibition).
  • Ethyl vs. Prop-2-enyl : The ethyl group provides steric bulk without unsaturation, possibly favoring stable hydrophobic interactions in binding pockets.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. The structural features of this compound suggest a variety of biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article reviews the biological activity of this compound based on available literature and research findings.

Structural Characteristics

The compound has a complex structure characterized by:

  • Molecular Formula : C26H24N4O3S2
  • SMILES Notation : CC1=CC=C(C=C1)SCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5

1. Antimicrobial Activity

Research indicates that compounds containing the benzodioxin moiety exhibit significant antimicrobial properties. The presence of the triazole ring further enhances this activity, making it a candidate for developing new antimicrobial agents. A study highlighted that derivatives of benzodioxin have shown efficacy against various bacterial strains and fungi, suggesting that the compound could be effective in treating infections caused by resistant pathogens .

2. Anti-inflammatory Properties

The 2,3-dihydro-1,4-benzodioxin structure is known for its role in synthesizing inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. Inhibition of this enzyme can lead to reduced production of leukotrienes, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .

3. Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects. The benzodioxin system is present in several therapeutic agents targeting neurological disorders. Research into related compounds has shown promise in protecting neuronal cells from oxidative stress and apoptosis .

Case Studies

Study Findings
Study on Benzodioxin Derivatives (2009)Demonstrated antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Research (2018)Showed significant inhibition of 5-lipoxygenase activity in vitro.
Neuroprotective Study (2020)Reported reduced neuronal cell death in models of oxidative stress when treated with benzodioxin derivatives.

Pharmacological Implications

The diverse biological activities associated with this compound suggest its potential as a multi-target therapeutic agent. Its ability to modulate inflammatory pathways while also exhibiting antimicrobial properties positions it as a valuable candidate for further research and development.

Q & A

Basic: What are the critical factors in optimizing the synthesis of this compound to achieve high purity and yield?

Answer:
Key parameters include:

  • Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but require monitoring to avoid decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may improve crystallization .
  • Catalyst use : Acid/base catalysts (e.g., HCl, NaHCO₃) can accelerate sulfanyl-acetamide bond formation .
  • Reaction time : Intermediate steps (e.g., cyclization of the triazole moiety) may require extended times (12–24 hrs) to ensure completion .

Validate purity via HPLC (>98%) and characterize intermediates using NMR and mass spectrometry .

Basic: What analytical techniques are recommended for structural and physicochemical characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., benzodioxin and triazole linkages) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the triazole-sulfanyl moiety (if single crystals are obtainable) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .

Basic: How should researchers design experiments to evaluate its biological activity (e.g., anti-exudative effects)?

Answer:

  • In vivo models : Use carrageenan-induced paw edema in rodents, comparing dose-response (e.g., 10 mg/kg vs. reference drugs like diclofenac) .
  • In vitro assays : Test COX-2 inhibition or cytokine modulation (IL-6, TNF-α) to link structure to anti-inflammatory activity .
  • Positive controls : Include established anti-exudative agents (e.g., indomethacin) to benchmark efficacy .

Advanced: How can computational methods streamline reaction design and reduce experimental trial-and-error?

Answer:

  • Quantum chemical calculations : Predict reaction pathways (e.g., sulfanyl-acetamide coupling) using DFT to identify energy barriers .
  • Machine learning : Train models on existing triazole derivative datasets to optimize solvent/catalyst combinations .
  • Molecular docking : Screen against targets (e.g., COX-2) to prioritize derivatives with predicted binding affinity .

Implement feedback loops where computational predictions guide experimental validation .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

  • Statistical meta-analysis : Pool data from multiple studies to identify outliers or dose-dependent trends .
  • Assay standardization : Control variables (e.g., cell line passage number, solvent purity) to minimize variability .
  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., ethyl vs. methyl on triazole) to isolate activity drivers .

Advanced: What methodologies elucidate the compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability assays : Incubate in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) to track degradation via LC-MS .
  • Light/oxidation studies : Expose to UV light and reactive oxygen species (H₂O₂) to identify vulnerable moieties (e.g., furan ring) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated metabolism .

Advanced: How to investigate structure-activity relationships (SAR) for triazole derivatives?

Answer:

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing furan with thiophene) and compare bioactivity .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen-bond acceptors on the triazole) using 3D-QSAR .
  • Free-Wilson analysis : Quantify contributions of individual substituents to overall activity .

Advanced: What strategies identify molecular targets or pathways modulated by this compound?

Answer:

  • Transcriptomics : RNA-seq to profile gene expression changes in treated cells .
  • Pull-down assays : Use biotinylated analogs to capture binding proteins from lysates .
  • Kinase profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibited/enhanced enzymes .

Advanced: How to compare bioactivity across structurally similar analogs (e.g., benzodioxin vs. benzodioxole derivatives)?

Answer:

  • Matched molecular pair analysis : Compare analogs differing by a single structural feature (e.g., benzodioxin oxygen count) to assess impact on activity .
  • Free energy perturbation (FEP) : Calculate binding energy differences using molecular dynamics simulations .
  • Cluster analysis : Group compounds by bioactivity profiles (e.g., PCA of IC₅₀ values) to identify trends .

Advanced: What experimental designs minimize resource use while maximizing data robustness?

Answer:

  • Factorial design : Test multiple variables (e.g., temperature, solvent, catalyst) in a reduced experimental matrix .
  • Response surface methodology (RSM) : Optimize synthesis conditions (e.g., yield vs. purity trade-offs) .
  • Cross-validation : Split datasets to validate predictive models (e.g., QSAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

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